

comparative analysis of methylthiopropionylcarnitine levels in healthy vs. diseased states

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Compound of Interest

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Propionylcarnitine: A Comparative Analysis of its Levels in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

Propionylcarnitine, an acylcarnitine, plays a crucial role in intermediary metabolism. Its levels in circulation can be indicative of metabolic shifts associated with various pathological conditions. This guide provides a comparative analysis of propionylcarnitine levels in healthy individuals versus those with cardiovascular disease, type 2 diabetes, and cancer, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the plasma concentrations of propionylcarnitine across different health states as reported in various studies. It is important to note that values can vary based on the specific analytical methods and patient cohorts.

Health State	Subject Group	Propionylcarnitine Concentration (μM)	Reference
Healthy	Healthy Control Subjects	~0.2 - 0.5 (typical range)	General Literature
Healthy Subjects	Data not explicitly provided, used as a baseline for comparison	[1]	
Cardiovascular Disease	Stable Coronary Artery Disease (SCAD) - No Adverse Events	0.0649 ± 0.003	[2] [3]
SCAD with Heart Failure or Death		0.0322 ± 0.005	[2] [3]
Type 2 Diabetes	Type 2 Diabetes with Normoalbuminuria	Lower than healthy controls (specific value not provided)	[4]
Type 2 Diabetes with Microalbuminuria	Lower than healthy controls (specific value not provided)	[4]	
Type 2 Diabetes with Macroalbuminuria	Higher than healthy controls (specific value not provided)	[4]	
Type 2 Diabetic African-American Women	Lower than controls (specific value not provided)	[5]	
Cancer	Patients with Alimentary Canal Malignancies (pre-chemotherapy)	Significantly lower than healthy controls (specific value not provided)	[6]
General Cancer Patients	Decreased serum levels of carnitine	[7]	

have been detected in
multiple cancers

Experimental Protocols

The quantification of propionylcarnitine and other acylcarnitines in biological samples, typically plasma, is most commonly and accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology: Quantification of Plasma Acylcarnitines by LC-MS/MS

1. Sample Preparation (Protein Precipitation):

- To a 50 μ L plasma sample, add 300 μ L of a precipitation solution, which is typically acetonitrile containing a known concentration of an appropriate internal standard (e.g., deuterated propionylcarnitine).[8]
- Vortex the mixture vigorously for a few seconds to ensure thorough mixing and protein precipitation.[8]
- Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
- Carefully collect the supernatant for analysis.[8]

2. Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is commonly used for separation (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 μ m particle size).[9]
- Mobile Phase: A gradient elution is typically employed using two solvents:
 - Mobile Phase A: 0.1% formic acid in water.[9]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

- Gradient Program: The gradient starts with a high percentage of mobile phase A, and the percentage of mobile phase B is gradually increased to elute the analytes based on their hydrophobicity.[9]
- Flow Rate: A typical flow rate is around 0.5 mL/min.[9]
- Injection Volume: A small volume of the prepared sample extract (e.g., 5 µL) is injected onto the column.[8]

3. Tandem Mass Spectrometry (MS/MS):

- Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged parent ions of the acylcarnitines.[8][9]
- Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific parent ion (precursor ion) for each acylcarnitine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[8][9]
 - For propionylcarnitine, the precursor ion is typically m/z 218.1 and a common product ion is m/z 85.1.
- Quantification: The concentration of each acylcarnitine in the sample is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard.[10]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Propionyl-CoA and Propionylcarnitine

Propionyl-CoA is a key intermediate in the catabolism of several amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids. It is converted to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Propionylcarnitine is formed from propionyl-CoA in a reaction catalyzed by carnitine acetyltransferase.[11] This conversion is important for buffering the intramitochondrial CoA pool and for the transport of propionyl units out of the mitochondria.

Caption: Metabolic fate of propionyl-CoA and formation of propionylcarnitine.

Experimental Workflow for Acylcarnitine Profiling

The following diagram illustrates the typical workflow for the analysis of acylcarnitines from plasma samples using LC-MS/MS.

Caption: Standard workflow for plasma acylcarnitine analysis by LC-MS/MS.

Role of Propionylcarnitine in Cardiac Energy Metabolism

In the heart, propionylcarnitine can serve as an anaplerotic substrate, meaning it can replenish intermediates of the TCA cycle. By being converted back to propionyl-CoA and then to succinyl-CoA, it can enhance the energy production capacity of the heart, particularly under ischemic conditions.^{[11][12]} It also influences the balance between fatty acid and glucose oxidation.^{[13][14]}

Caption: Influence of propionylcarnitine on cardiac energy metabolism.

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